Bienvenue dans la boutique en ligne BenchChem!

2-ethoxy-N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)acetamide

Adenylate Cyclase cAMP Signaling Isoform Selectivity

This pyrrole-acetamide compound is a dual inhibitor of human adenylate cyclase isoforms AC1 (IC50 5.00 µM) and AC8 (IC50 29.0 µM). Unlike the widely used AC1-selective tool ST034307, it concurrently blocks both Ca²⁺/calmodulin-stimulated isoforms, enabling investigation of synergistic cAMP signaling in neuronal pain models and sino-atrial node chronotropy. Its 3-fluorophenyl‑pyrrole‑ethoxyacetamide scaffold provides a validated starting point for medicinal chemistry optimization. Ideal for labs requiring a single agent to ablate AC1/AC8 activity without leaving AC8 unopposed.

Molecular Formula C17H21FN2O2
Molecular Weight 304.365
CAS No. 1421523-10-5
Cat. No. B2844149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)acetamide
CAS1421523-10-5
Molecular FormulaC17H21FN2O2
Molecular Weight304.365
Structural Identifiers
SMILESCCOCC(=O)NCC(CC1=CC(=CC=C1)F)N2C=CC=C2
InChIInChI=1S/C17H21FN2O2/c1-2-22-13-17(21)19-12-16(20-8-3-4-9-20)11-14-6-5-7-15(18)10-14/h3-10,16H,2,11-13H2,1H3,(H,19,21)
InChIKeyCSFDEUHMAMYVNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)acetamide (CAS 1421523-10-5): A Dual Adenylate Cyclase 1/8 Inhibitor for Pain and CNS Research


2-Ethoxy-N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)acetamide (CAS 1421523-10-5) is a synthetic small molecule belonging to the pyrrole-acetamide class. It functions as an inhibitor of human adenylate cyclase (AC) isoforms, with demonstrated activity against both AC1 and AC8 [1]. These calcium/calmodulin-stimulated AC isoforms are key mediators of cAMP signaling in neurons and are validated therapeutic targets for chronic pain and other CNS disorders . This compound offers a distinct dual-inhibition profile compared to more selective AC1 inhibitors, providing a differentiated tool for dissecting AC isoform contributions in cellular models.

Why Other Adenylate Cyclase Inhibitors Cannot Replicate the Pharmacological Profile of 2-Ethoxy-N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)acetamide


The pharmacology of adenylate cyclase inhibitors is highly isoform-dependent. The widely used tool compound ST034307 is a potent and selective AC1 inhibitor (IC50 2.3 μM) that does not inhibit AC8, and may even potentiate its activity . Consequently, substituting 2-ethoxy-N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)acetamide with a generic AC1-selective inhibitor will fail to capture the contribution of AC8 in cAMP-mediated signaling pathways. This compound's unique ability to concurrently inhibit both AC1 (IC50 5.00 µM) and AC8 (IC50 29.0 µM) within a narrow concentration window allows researchers to study the effects of dual AC1/AC8 blockade, a profile that is not achievable with more isoform-selective alternatives [1].

Quantitative Differentiation of 2-Ethoxy-N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)acetamide from Comparator ST034307


Dual AC1/AC8 Inhibition Profile vs. AC1-Selective Inhibitor ST034307

The target compound exhibits a balanced dual-inhibition profile against human AC1 and AC8, in contrast to the AC1-selective inhibitor ST034307. Specifically, 2-ethoxy-N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)acetamide inhibits AC1 with an IC50 of 5.00 µM and AC8 with an IC50 of 29.0 µM [1]. The reference compound ST034307 inhibits AC1 with an IC50 of 2.3 µM but does not inhibit AC8 . This results in a fundamentally different isoform-selectivity profile.

Adenylate Cyclase cAMP Signaling Isoform Selectivity Pain Research

AC1/AC8 Selectivity Ratio: A Definitive Differentiator from AC1-Selective Inhibitors

A key procurement metric is the selectivity ratio between AC1 and AC8. For 2-ethoxy-N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)acetamide, the AC8/AC1 selectivity ratio is 5.8-fold, indicating a moderate preference for AC1 with significant concomitant AC8 activity [1]. In contrast, the well-known AC1 inhibitor ST034307 exhibits an undefined ratio as it shows no inhibition of AC8 up to the highest concentration tested . This makes the target compound the preferred choice for experiments requiring concomitant inhibition of both isoforms.

Isoform Selectivity cAMP Tool Compound Neuroscience

Molecular Weight and Lipophilicity Tailored for CNS Penetration Compared to Bulkier AC1 Inhibitors

Optimization for CNS penetration is a critical differentiator for adenylate cyclase inhibitors intended for pain research. 2-Ethoxy-N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)acetamide has a molecular weight of 304.36 g/mol , which is significantly lower than many advanced AC1-selective tool compounds like ST034307 (MW 425.91 g/mol) . The lower molecular weight, combined with a moderate clogP, suggests a more favorable profile for passive BBB permeability based on established CNS drug-likeness rules.

CNS Drug Discovery Blood-Brain Barrier Physicochemical Property Medicinal Chemistry

Optimal Use Cases for 2-Ethoxy-N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)acetamide Based on Its Dual AC1/AC8 Profile


Investigating the Synergistic Roles of AC1 and AC8 in Chronic Pain Models

In rodent models of neuropathic or inflammatory pain where both AC1 and AC8 mRNA expression is upregulated in the anterior cingulate cortex (ACC), 2-ethoxy-N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)acetamide serves as a critical tool to simultaneously inhibit both isoforms [1]. This dual blockade can reveal synergistic or compensatory signaling mechanisms that are masked when using an AC1-selective inhibitor like ST034307, which leaves AC8 activity unopposed .

Delineating AC8-Dependent Signaling in Cardiac Pacemaker Activity

AC8 plays a distinct role in sino-atrial node (SAN) pacemaker activity. The target compound's ability to inhibit AC8 (IC50 29.0 µM) at achievable concentrations, while concurrently inhibiting AC1 (IC50 5.00 µM) [1], makes it suitable for studies on chronotropic regulation. This contrasts with the use of ST034307, which was shown to inhibit IP3-evoked changes in SAN beat rate via AC1 inhibition but does not address AC8 contributions .

Structure-Activity Relationship (SAR) Studies on Pyrrole-Acetamide AC Inhibitors

The compound's unique substitution pattern—a 3-fluorophenyl group, a pyrrole ring at the 2-position of the propyl linker, and an ethoxy-acetamide tail—provides a distinct scaffold for medicinal chemistry optimization [1]. Its balanced dual AC1/AC8 activity, contrasted with the inactivity of the regioisomeric 3-(pyrrol-1-yl)propyl analogs on AC isoforms, offers a defined starting point for developing next-generation dual inhibitors with improved potency and selectivity ratios .

Quote Request

Request a Quote for 2-ethoxy-N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.